molecular formula C22H20ClNO3 B12589999 N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide CAS No. 648923-24-4

N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide

Cat. No.: B12589999
CAS No.: 648923-24-4
M. Wt: 381.8 g/mol
InChI Key: WIKADIUPOKXENY-UHFFFAOYSA-N
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Description

N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide (CAS 648923-24-4) is a synthetic benzamide derivative with a molecular formula of C22H20ClNO3 and a molecular weight of 381.8 g/mol . This chemical reagent is provided for research purposes only and is not intended for diagnostic or therapeutic use. The compound features a 5-chloro-2-hydroxybenzamide moiety linked via an ethyl chain to a 3-(benzyloxy)phenyl ring system . Benzamide derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of bioactive molecules. Structurally related compounds have been investigated for a range of biological activities, highlighting the relevance of this chemical class in pharmaceutical research . Researchers can utilize this compound as a standard, a building block for further chemical synthesis, or for in-vitro studies to explore its physicochemical properties and potential applications. Handling should follow standard laboratory safety protocols. This product is strictly for use in laboratory research.

Properties

CAS No.

648923-24-4

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[2-(3-phenylmethoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C22H20ClNO3/c23-18-9-10-21(25)20(14-18)22(26)24-12-11-16-7-4-8-19(13-16)27-15-17-5-2-1-3-6-17/h1-10,13-14,25H,11-12,15H2,(H,24,26)

InChI Key

WIKADIUPOKXENY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Formation of Benzyloxy Group

The reaction can be represented as follows:

$$
\text{Phenol} + \text{Benzyl Bromide} \xrightarrow{\text{Base}} \text{Benzyloxy Compound}
$$

Synthesis of Hydroxybenzamide

The acylation reaction can be depicted as:

$$
\text{5-Chloro-2-hydroxybenzoic Acid} + \text{Amine} \rightarrow \text{Hydroxybenzamide}
$$

Coupling Reaction

The final coupling step can be illustrated as:

$$
\text{Benzyloxy Compound} + \text{Hydroxybenzamide} \xrightarrow{\text{Coupling Agent}} \text{N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide}
$$

To achieve optimal yields and purity, careful control of reaction conditions is essential. Key factors include:

  • Temperature : Reactions are typically conducted at room temperature to moderate temperatures depending on the reactivity of the substrates.

  • Solvent Choice : Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are often preferred for their ability to solubilize both polar and nonpolar compounds.

  • Reaction Time : Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is crucial for determining the optimal reaction time.

Characterization of this compound is typically performed using:

Technique Purpose
Thin-Layer Chromatography (TLC) Monitoring reaction progress and purity
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation
Mass Spectrometry (MS) Molecular weight determination and purity assessment

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares structural features of N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide with related benzamide derivatives from the evidence:

Compound Name Key Substituents Molecular Formula Notable Properties/Data Evidence ID
Target Compound 5-Cl, 2-OH, 3-(Benzyloxy)phenethyl C₂₂H₂₀ClNO₃ (estimated) Hypothesized higher lipophilicity due to benzyloxy group N/A
5-Chloro-2-methoxy-N-phenethylbenzamide 5-Cl, 2-OCH₃, phenethyl C₁₆H₁₆ClNO₂ Methoxy group enhances metabolic stability vs. hydroxy
5-Chloro-2-hydroxy-N-phenylbenzamide 5-Cl, 2-OH, phenyl C₁₃H₁₀ClNO₂ Hydroxy group may increase hydrogen bonding and acidity
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide 2-Cl, thiazolidinone ring, methoxy/propoxy groups C₂₁H₁₉ClN₂O₄S₂ Heterocyclic ring introduces conformational rigidity
N-[5-(5-Chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide 5-Cl, benzoxazolyl, 2-OCH₃ C₂₂H₁₇ClN₂O₃ Benzoxazole core may enhance π-π stacking interactions

Physicochemical Properties

  • Hydroxy vs. Methoxy Substitution : The hydroxy group at position 2 in the target compound contrasts with methoxy-substituted analogs (e.g., 5-Chloro-2-methoxy-N-phenethylbenzamide). Hydroxy groups typically lower logP (increased hydrophilicity) but may reduce metabolic stability compared to methoxy .
  • Similar benzyl-containing analogs (e.g., 4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamide derivatives) exhibit melting points >250°C, suggesting high crystallinity .
  • Heterocyclic Modifications: Compounds with thiazolidinone () or benzoxazole () cores demonstrate how heterocycles alter electronic properties and binding affinities, though these are absent in the target compound .

Research Implications and Limitations

  • Activity Predictions: The hydroxy group may confer antioxidant or metal-chelating properties, while the benzyloxy group could enhance CNS penetration.
  • Data Gaps : Direct experimental data (e.g., melting point, solubility, bioactivity) for the target compound are absent in the evidence. Comparisons rely on structural extrapolation.

Biological Activity

N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's biological activity, synthesis, and potential applications, supported by relevant research findings and data.

1. Inhibition of Heat Shock Protein 90 (Hsp90)

One of the most significant biological activities of this compound is its role as an inhibitor of heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone involved in the proper folding and stabilization of numerous client proteins, many of which are implicated in cancer progression. Inhibition of Hsp90 disrupts these processes, leading to the degradation of client proteins that promote tumor growth and survival.

Research indicates that compounds with similar structures have demonstrated anti-cancer properties through this mechanism. For instance, studies have shown that Hsp90 inhibitors can lead to apoptosis in cancer cells by destabilizing oncogenic signaling pathways.

2. Neuroprotective Properties

Emerging evidence suggests that this compound may also exhibit neuroprotective effects. Compounds structurally related to this benzamide derivative have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. In particular, compounds that inhibit MAO-B can reduce oxidative stress and neuroinflammation, providing a protective effect on neuronal cells .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the benzyloxy group : This can be achieved through nucleophilic substitution reactions involving phenolic compounds.
  • Chlorination : The introduction of the chloro group can be performed using chlorinating agents under controlled conditions.
  • Amidation : The final step involves the formation of the amide bond with appropriate carboxylic acid derivatives.

This multi-step synthesis allows for modifications that could enhance the compound's biological activity or selectivity against specific targets.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Hsp90 InhibitionDisruption of protein folding
MAO-B InhibitionNeuroprotection
Antimicrobial PropertiesTargeting bacterial pathways

Case Study: Hsp90 Inhibition

A study focusing on similar benzamide derivatives demonstrated that these compounds could effectively inhibit Hsp90 activity in various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates in tumor cells.

Case Study: Neuroprotective Effects

In another study evaluating neuroprotective agents, derivatives similar to this compound showed significant MAO-B inhibitory activity with an IC50 value comparable to established neuroprotective drugs like rasagiline . This suggests potential therapeutic applications in treating neurodegenerative disorders.

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